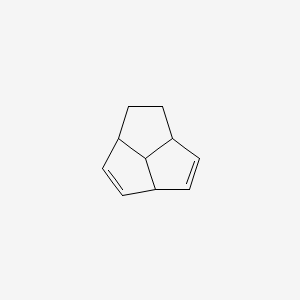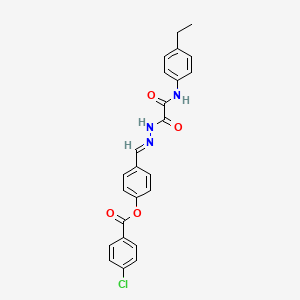
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-ethylaniline with an appropriate oxoacetyl compound under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-chlorobenzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylaniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
科学研究应用
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its hydrazone and ester functionalities which are known to exhibit biological activity.
Materials Science: The compound’s aromatic structure and functional groups make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition, given its complex structure and potential for forming stable complexes with biological macromolecules.
作用机制
The mechanism of action of 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, while the aromatic rings can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-((E)-{2-[2-(4-methylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate: Similar structure with a methyl group instead of an ethyl group.
4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-bromobenzoate: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
The unique combination of the ethylaniline moiety and the 4-chlorobenzoate ester in 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate provides distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further exploration in various scientific fields.
属性
CAS 编号 |
881839-97-0 |
|---|---|
分子式 |
C24H20ClN3O4 |
分子量 |
449.9 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H20ClN3O4/c1-2-16-3-11-20(12-4-16)27-22(29)23(30)28-26-15-17-5-13-21(14-6-17)32-24(31)18-7-9-19(25)10-8-18/h3-15H,2H2,1H3,(H,27,29)(H,28,30)/b26-15+ |
InChI 键 |
SNDOCBLFQJXHAW-CVKSISIWSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


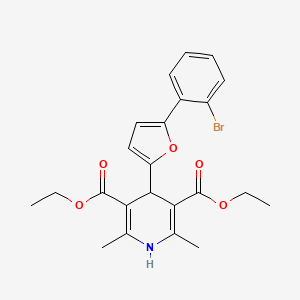
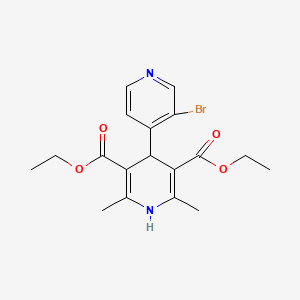
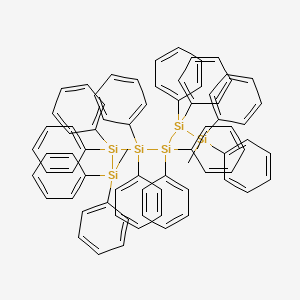

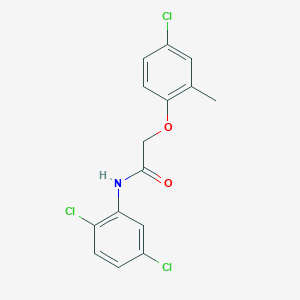
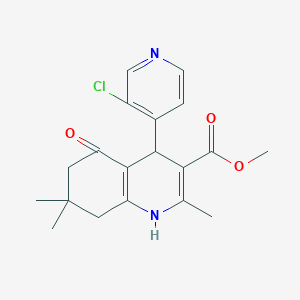
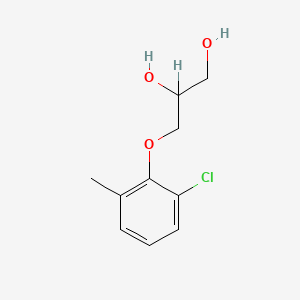
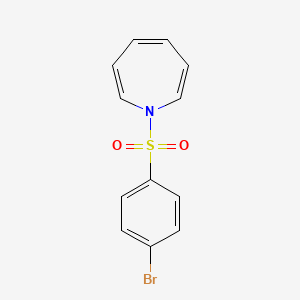



![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

